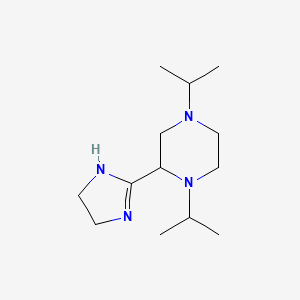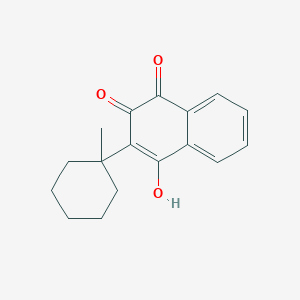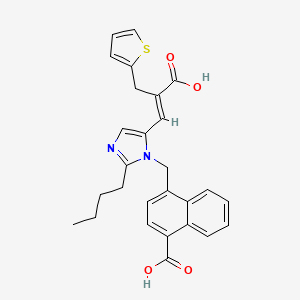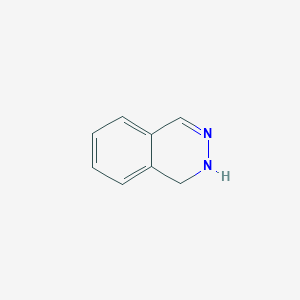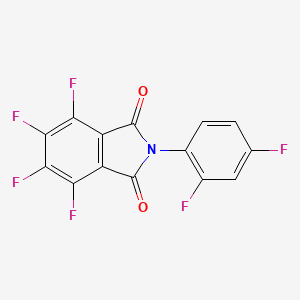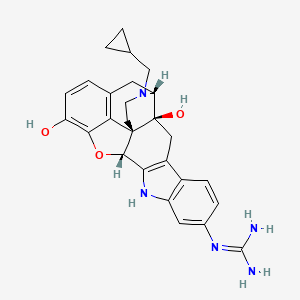
Bromine peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromidodioxygen(.) is an inorganic radical and a bromine oxide.
Scientific Research Applications
Oxidation and Bromination Reactions
- Bromine peroxide plays a crucial role in various oxidation and bromination reactions. For instance, it is involved in the oxidative bromination of alkenes using hydrogen peroxide, leading to high current efficiencies (Strehl, Abraham, & Hilt, 2021). Similarly, it is used for the bromination of toluene derivatives, offering a greener alternative to traditional methods due to its lower environmental impact (Ju et al., 2011).
Role in Nanoparticle Oxidation
- In the field of nanotechnology, bromine peroxide is significant in the oxidation of gold nanorods. The presence of bromide ions is critical in the anisotropic shortening of these nanorods, facilitated by hydrogen peroxide (Zhu, Wu, Zhao, & Ni, 2015).
Photolysis Studies
- Bromine peroxide is also relevant in photolysis studies. For example, research has shown the release of gaseous bromine from the photolysis of nitrate and hydrogen peroxide in simulated sea-salt solutions, highlighting its importance in atmospheric chemistry (George & Anastasio, 2007).
Applications in Biochemical Research
- In biochemical research, bromine peroxide is used in chemiluminescent methods to study the dynamics of peroxide oxidation and enzyme activities in biological systems. These methods have applications in experimental oncology and radiobiology (Druzhina & Moiseev, 2005).
Bromoperoxidase Enzyme Catalysis
- Bromoperoxidase enzymes, which use hydrogen peroxide to oxidize bromide, are studied for their role in the oxidative bromination of organic compounds. This research has implications for biomimetic synthesis and understanding the mechanisms of these enzymes (Wischang, Brücher, & Hartung, 2011).
Electrochemical Studies
- Bromine peroxide is also significant in electrochemistry. For example, the bromine adatom-modified gold electrode, used in the electrochemical oxidation of hydrogen peroxide, demonstrates the electrochemical applications of bromine peroxide (Miah & Ohsaka, 2009).
properties
Product Name |
Bromine peroxide |
|---|---|
Molecular Formula |
BrO2 |
Molecular Weight |
111.9 g/mol |
InChI |
InChI=1S/BrO2/c1-3-2 |
InChI Key |
RVPMRNSNYCGGLE-UHFFFAOYSA-N |
SMILES |
[O]OBr |
Canonical SMILES |
[O]OBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





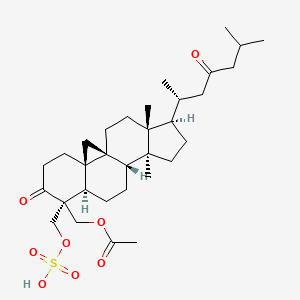
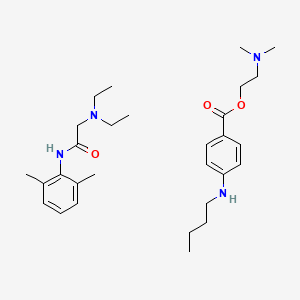


![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
